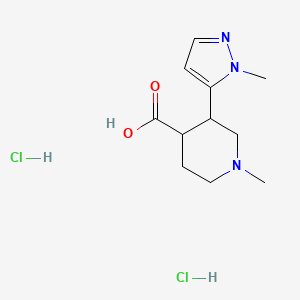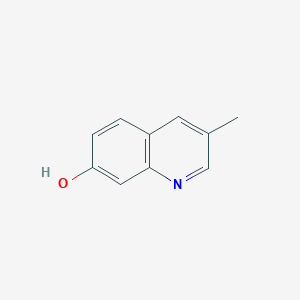![molecular formula C15H24N4O3S B2727076 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea CAS No. 2034458-90-5](/img/structure/B2727076.png)
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea is a complex organic compound with the molecular formula C15H24N4O3S and a molecular weight of 340.44 g/mol. This compound is characterized by its piperidine ring, sulfonamide group, and phenylureido moiety, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the phenylureido moiety. Common reagents used in these reactions include dimethylamine, phenyl isocyanate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the phenylureido moiety may contribute to its binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea include:
- N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-carboxamide
- N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-phosphonamide
- N,N-dimethyl-4-((3-phenylureido)methyl)piperidine-1-thioamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and phenylureido groups enhances its versatility in various applications .
Propriétés
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-18(2)23(21,22)19-10-8-13(9-11-19)12-16-15(20)17-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGRYZSQNSFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2726994.png)
![6-Tert-butyl-2-{1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2726996.png)
![2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate](/img/structure/B2726997.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2726999.png)
![7-fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B2727002.png)


![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)



![tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B2727013.png)


